molecular formula C10H9N3O2 B561463 Methyl 2-aminoquinazoline-4-carboxylate CAS No. 102654-12-6

Methyl 2-aminoquinazoline-4-carboxylate

Cat. No.: B561463
CAS No.: 102654-12-6
M. Wt: 203.201
InChI Key: ROTCTLUBXVGVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminoquinazoline-4-carboxylate (CAS 102654-12-6) is a high-purity chemical building block exclusively for research applications. This compound features the privileged quinazoline scaffold , a structure of significant interest in medicinal chemistry due to its wide range of biological activities . The molecule serves as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology . Researchers utilize this scaffold to design and synthesize new compounds, such as anilinoquinazoline-based carboxylic acid derivatives , which are investigated as non-classical inhibitors of cancer-associated carbonic anhydrase (CA) isoforms IX and XII . These transmembrane, tumor-associated enzymes are promising molecular targets for anticancer candidates, and the incorporation of a free carboxylic acid functionality, which can be derived from this ester, is a key strategy for developing effective inhibitors . The 4-anilinoquinazoline core is a well-established privileged structure in anticancer drug discovery, forming the basis of several FDA-approved drugs . As a key starting material, this compound is for research and further manufacturing use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-aminoquinazoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-9(14)8-6-4-2-3-5-7(6)12-10(11)13-8/h2-5H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCTLUBXVGVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Methyl 2-aminoquinazoline-4-carboxylate

The synthesis of methyl 2-aminoquinazoline-4-carboxylate typically involves several key steps, which can include:

  • Condensation Reactions : The initial step often involves the condensation of anthranilic acid derivatives with carbonyl compounds, leading to the formation of the quinazoline ring.
  • Functionalization : Subsequent reactions may introduce amino or carboxyl groups at specific positions on the quinazoline scaffold, yielding methyl 2-aminoquinazoline-4-carboxylate.
  • Optimization Techniques : Methods such as microwave irradiation and metal-catalyzed reactions have been explored to enhance yields and reduce reaction times .

Biological Activities

Methyl 2-aminoquinazoline-4-carboxylate exhibits a range of biological activities, making it a valuable compound in drug discovery:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. Methyl 2-aminoquinazoline-4-carboxylate has been investigated for its ability to inhibit various cancer cell lines, including:

  • Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in tumor growth and metastasis, such as the platelet-derived growth factor receptor (PDGFR) pathway .
  • In vitro Studies : Reports indicate that derivatives of this compound show significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 0.36 to 40.90 μM .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that modifications to the quinazoline structure can enhance this activity:

  • Sulfonamide Derivatives : Hybrid compounds combining sulfonamide moieties with quinazolines have shown improved antibacterial effects compared to their parent compounds .

Anti-inflammatory Effects

Methyl 2-aminoquinazoline-4-carboxylate and its derivatives have been evaluated for anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2):

  • Potential Applications : These compounds could serve as leads for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Case Studies

Several case studies illustrate the diverse applications of methyl 2-aminoquinazoline-4-carboxylate:

StudyApplicationFindings
AnticancerIdentified as a potent inhibitor of PDGFR phosphorylation, showing potential in managing malignant disorders.
AntimicrobialDemonstrated significant activity against various bacterial strains; specific derivatives showed enhanced efficacy.
Anti-inflammatoryExhibited promising results in inhibiting COX enzymes, suggesting potential for NSAID development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on heterocyclic cores and substituent patterns. Below is a comparative analysis with key derivatives:

Thiazole-Based Derivatives

Thiazole-containing compounds, such as Ethyl 2-aminothiazole-4-carboxylate () and Methyl 2-aminothiazole-4-carboxylate (CAS 64987-16-2, ), share the amino-ester motif but differ in their heterocyclic systems. Thiazoles are five-membered rings with one sulfur and one nitrogen atom, contrasting with the larger, bicyclic quinazoline.

Key Differences :

  • Aromaticity and Ring Size : Quinazoline’s extended π-system and rigidity may enhance binding affinity in biological targets compared to thiazoles.
  • Biological Activity : Thiazole derivatives are often explored as antimicrobial agents, while quinazolines are prominent in kinase inhibition (e.g., EGFR inhibitors) .
Functional Group Analogs

Compounds like Methyl 2-(2-aminothiazol-4-yl)acetate (CAS 66659-20-9, ) and Z-communic acid methyl ester () highlight the role of ester and amino groups in modulating properties:

  • Solubility : Methyl esters generally improve lipophilicity compared to free acids, aiding membrane permeability.
  • Synthetic Utility: The amino group enables conjugation or further functionalization, as seen in the synthesis of cephalosporin antibiotics from thiazole intermediates .

Structural and Functional Comparison Table

Compound Name Heterocycle Substituents CAS Number Similarity Score* Key Applications
Methyl 2-aminoquinazoline-4-carboxylate Quinazoline 2-NH₂, 4-COOCH₃ N/A Reference Kinase inhibitors, anticancer
Ethyl 2-aminothiazole-4-carboxylate Thiazole 2-NH₂, 4-COOCH₂CH₃ 53266-94-7 0.66 (vs. quinazoline) Antimicrobial research
Methyl 2-aminothiazole-4-carboxylate Thiazole 2-NH₂, 4-COOCH₃ 64987-16-2 0.66 Intermediate for drug synthesis
Z-communic acid methyl ester Diterpene Methyl ester, conjugated diene N/A N/A Plant resin analysis

*Similarity scores derived from structural fingerprint comparisons ().

Research Findings and Implications

  • Synthetic Routes : Quinazoline derivatives are typically synthesized via cyclization of anthranilic acid derivatives, while thiazoles are formed via Hantzsch thiazole synthesis. The ester group in both systems is introduced via alkylation or esterification .
  • Analytical Characterization: Techniques like $ ^1H $-NMR and HPLC () are critical for verifying purity and structure. For example, methyl shikimate’s NMR data () illustrate typical ester carbonyl signals (~165–175 ppm in $ ^{13}C $-NMR), a feature shared with Methyl 2-aminoquinazoline-4-carboxylate.
  • Biological Performance : Quinazolines often exhibit higher target selectivity in kinase assays due to their planar structure, whereas thiazoles may display broader-spectrum activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.